molecular formula C12H16Se B14260535 [(Hex-2-en-2-yl)selanyl]benzene CAS No. 151887-23-9

[(Hex-2-en-2-yl)selanyl]benzene

Cat. No.: B14260535
CAS No.: 151887-23-9
M. Wt: 239.23 g/mol
InChI Key: CRFXBYQHPBMKKJ-UHFFFAOYSA-N
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Description

[(Hex-2-en-2-yl)selanyl]benzene is an organoselenium compound characterized by the presence of a selanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Hex-2-en-2-yl)selanyl]benzene typically involves the reaction of 2-chloroselenylbenzoyl chloride with hex-2-en-2-yl magnesium bromide under anhydrous conditions. The reaction is carried out in a suitable solvent, such as acetone, and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[(Hex-2-en-2-yl)selanyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(Hex-2-en-2-yl)selanyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(Hex-2-en-2-yl)selanyl]benzene involves its ability to participate in redox reactions. The selanyl group can undergo oxidation and reduction, influencing various biochemical pathways. The compound can interact with molecular targets such as enzymes and proteins, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Diphenyl diselenide
  • Phenyl selenocyanate
  • Selenobenzene

Uniqueness

[(Hex-2-en-2-yl)selanyl]benzene is unique due to its specific structural features, such as the presence of a hex-2-en-2-yl group attached to the selanyl moiety. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other selenium-containing compounds .

Properties

CAS No.

151887-23-9

Molecular Formula

C12H16Se

Molecular Weight

239.23 g/mol

IUPAC Name

hex-2-en-2-ylselanylbenzene

InChI

InChI=1S/C12H16Se/c1-3-4-8-11(2)13-12-9-6-5-7-10-12/h5-10H,3-4H2,1-2H3

InChI Key

CRFXBYQHPBMKKJ-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(C)[Se]C1=CC=CC=C1

Origin of Product

United States

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